![molecular formula C13H14N2O2 B5782165 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Overview
Description
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of fungi by inhibiting the activity of fungal enzymes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione in lab experiments include its high purity, stability, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, HIV, and fungal infections. Another direction is to study its mechanism of action in more detail to understand how it interacts with specific receptors or enzymes in the body. Additionally, future research could focus on developing new synthetic methods for this compound to improve its yield and purity.
Scientific Research Applications
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. This compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(14)17/h2-3,5-6,11H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRIHUHKJIHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione |
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